molecular formula C23H29N5O4 B2426211 1-(4-Methoxyphenyl)-4-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 946283-63-2

1-(4-Methoxyphenyl)-4-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2426211
CAS RN: 946283-63-2
M. Wt: 439.516
InChI Key: IQMYSYMGHJZBMT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H29N5O4 and its molecular weight is 439.516. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-4-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-4-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticonvulsant Applications

A variety of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, encompassing the core structure of interest, have been synthesized and evaluated for their pharmacological activities. Among these derivatives, compounds with specific arylpiperazine moieties have demonstrated notable antiarrhythmic and antihypertensive activities, attributed to their alpha-adrenolytic properties. The presence of a methoxy- or chloro-substituent in the ortho position of the phenyl ring has been critical for these effects (Malawska et al., 2002).

Dopaminergic Activity and Potential Antipsychotic Applications

Incorporating pyrazolo[1,5-a]pyridine heterocyclic appendages into 1,4-disubstituted aromatic piperazines, a structure related to the compound , yielded high-affinity dopamine receptor partial agonists. These compounds have demonstrated a bias towards G protein activation over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics with antipsychotic activity (Möller et al., 2017).

Structural and Electronic Analysis for Anticonvulsant Drug Design

The crystal structures of certain anticonvulsant compounds, which share a core structural similarity with the compound of interest, reveal insights into their interaction mechanisms. These studies indicate a marked delocalization of the nitrogen lone pair in the piperidine moiety towards the middle heterocycle, suggesting a critical orientation for binding and activity (Georges et al., 1989).

Antimicrobial Activities of Novel Derivatives

Synthesis and evaluation of new 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, have shown good to moderate antimicrobial activities against various test microorganisms. This indicates the potential for designing antimicrobial agents based on the core structure of the compound (Bektaş et al., 2010).

Design and Evaluation for Antiinflammatory Activity

The synthesis and evaluation of Ibuprofen analogs, including compounds with a pyrrolidin-2-one structure, have revealed potent antiinflammatory activity in certain derivatives. These findings underscore the therapeutic potential of modifying the core structure for enhanced biological activity (Rajasekaran et al., 1999).

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-3-14-32-21-9-8-20(24-25-21)26-10-12-27(13-11-26)23(30)17-15-22(29)28(16-17)18-4-6-19(31-2)7-5-18/h4-9,17H,3,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMYSYMGHJZBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one

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